Cas no 1374030-19-9 ((S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin)
![(S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin structure](https://ja.kuujia.com/scimg/cas/1374030-19-9x500.png)
(S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 化学的及び物理的性質
名前と識別子
-
- (S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
- (11bS)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
-
- MDL: MFCD17676197
- インチ: 1S/C34H25O6P/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h3-20H,1-2H3,(H,35,36)
- InChIKey: WZAHTRYNNHMVQN-UHFFFAOYSA-N
- ほほえんだ: P1(=O)(O)OC2C(C3C=CC(=CC=3)OC)=CC3C=CC=CC=3C=2C2C3C=CC=CC=3C=C(C3C=CC(=CC=3)OC)C=2O1
(S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1265488-1g |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- |
1374030-19-9 | 95% | 1g |
$430 | 2024-06-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FK243-50mg |
(S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
1374030-19-9 | 98% 99%ee | 50mg |
461.0CNY | 2021-07-10 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0227-50mg |
(S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
1374030-19-9 | 98%,99%e.e. | 50mg |
¥650.0 | 2024-07-19 | |
1PlusChem | 1P0013P5-1g |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- |
1374030-19-9 | 98% 99%ee | 1g |
$586.00 | 2023-12-22 | |
Ambeed | A1147883-250mg |
(11bS)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
1374030-19-9 | 98% 99%ee | 250mg |
$107.0 | 2024-04-24 | |
A2B Chem LLC | AA50649-100mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- |
1374030-19-9 | 97% | 100mg |
$93.00 | 2024-01-04 | |
A2B Chem LLC | AA50649-1g |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- |
1374030-19-9 | 98% 99%ee | 1g |
$312.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1265488-100mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- |
1374030-19-9 | 95% | 100mg |
$95 | 2024-06-08 | |
Crysdot LLC | CD51002867-1g |
(11bS)-4-hydroxy-2,6-bis(4-methoxyphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |
1374030-19-9 | 97% | 1g |
$1280 | 2024-07-18 | |
A2B Chem LLC | AA50649-250mg |
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-methoxyphenyl)-, 4-oxide, (11bS)- |
1374030-19-9 | 98% 99%ee | 250mg |
$79.00 | 2024-04-20 |
(S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
(S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinに関する追加情報
Compound Introduction: (S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin (CAS No. 1374030-19-9)
The compound (S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, identified by its CAS number 1374030-19-9, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring a dinaphtho framework integrated with a dioxaphosphepin core, has garnered considerable attention due to its unique chemical properties and potential biological activities. The stereochemical configuration at the chiral center, specifically the (S) configuration, plays a crucial role in determining its pharmacological efficacy and selectivity.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The dioxaphosphepin scaffold, a derivative of phospholane oxide, is known for its ability to interact with biological targets in novel ways. In particular, the dinaphtho moiety enhances the compound's lipophilicity and binding affinity, making it a promising candidate for therapeutic applications. Studies have demonstrated that such structures can exhibit potent activity against various disease targets by modulating key biological pathways.
The presence of 4-methoxyphenyl substituents at the 2 and 6 positions of the dinaphtho unit further refines the compound's pharmacokinetic profile. Methoxy groups are frequently incorporated into drug molecules to improve solubility and metabolic stability. This modification allows the compound to achieve optimal bioavailability while minimizing unwanted side effects. The combination of these structural features makes (S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin a compelling subject for further investigation.
In vitro studies have begun to unravel the mechanistic basis of this compound's activity. Initial assays suggest that it may interfere with critical enzymatic processes involved in cancer cell proliferation and inflammation. The dioxaphosphepin core is particularly noteworthy for its potential to disrupt protein-protein interactions that are essential for disease progression. By targeting these interactions, the compound could offer a novel therapeutic approach for conditions that are currently difficult to treat.
The stereochemical purity of (S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin is another critical factor that contributes to its efficacy. Chiral drugs often exhibit distinct pharmacological profiles depending on their absolute configuration. The (S) enantiomer has shown promise in preclinical trials for its ability to bind selectively to biological receptors without inducing off-target effects. This selectivity is essential for achieving therapeutic benefits while minimizing adverse reactions.
Advances in synthetic chemistry have enabled the efficient preparation of this complex molecule. Modern methodologies allow for precise control over stereochemistry during synthesis, ensuring high yields and purity. These improvements have made it feasible to conduct more extensive pharmacological studies and move closer to clinical applications. Collaborative efforts between chemists and biologists are now focused on optimizing synthetic routes and exploring new derivatives.
The potential applications of this compound extend beyond oncology. Research is ongoing into its efficacy against neurological disorders and infectious diseases. The unique structural features of dioxaphosphepin derivatives make them versatile tools for drug discovery. By modifying various functional groups within the molecule, researchers can tailor its properties to target specific diseases or biological pathways.
The integration of computational modeling has accelerated the discovery process for compounds like this one. Molecular dynamics simulations and quantum mechanical calculations help predict how the molecule will interact with biological targets at an atomic level. These predictions guide experimental design and reduce the time required to identify promising candidates for further testing.
Emerging evidence suggests that combination therapies involving multiple drugs may enhance treatment outcomes. The broad spectrum of activity exhibited by (S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin makes it an attractive candidate for such approaches. When paired with other therapeutic agents that target different disease mechanisms, it could provide synergistic effects that improve patient responses.
The regulatory landscape for new drug development continues to evolve in response to innovative compounds like this one. Regulatory agencies are increasingly focused on expedited pathways for drugs that address unmet medical needs. This evolving framework provides opportunities for companies developing novel therapeutics to bring their products to market more quickly while ensuring safety and efficacy.
In conclusion, (S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin (CAS No. 1374030-19-9) represents a significant advancement in pharmaceutical chemistry with far-reaching implications for drug development. Its unique structure and promising biological activities position it as a valuable tool for addressing various diseases through innovative therapeutic strategies.
1374030-19-9 ((S)-4-Oxide-4-hydroxy-2,6-bis(4-methoxyphenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin) 関連製品
- 2171418-82-7((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamido-2-hydroxypropanoic acid)
- 2227818-03-1((2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine)
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 90390-01-5(3-(pentylamino)methylbenzonitrile)
- 2150350-41-5({1-(5-bromopyridin-3-yl)methylazetidin-2-yl}methanamine)
- 1186218-73-4(2-{4-(phenylsulfanyl)phenylamino}benzoic acid)
- 1807071-14-2(Methyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-acetate)
- 545355-20-2(4-(4-Chloro-2-methylphenoxy)butanohydrazide)
- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)
- 1556376-45-4(2,2-difluoro-2-(5-fluoropyridin-3-yl)ethan-1-amine)
